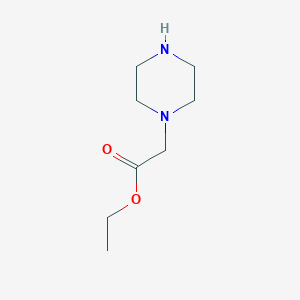
Mepindolol
Descripción general
Descripción
Mepindolol Description
This compound is a beta-adrenergic blocking agent that has been studied for its potential in reducing myocardial necrosis following ischemia. It is known to counteract the chronotropic effects of catecholamines while having minimal impact on myocardial contractility. This makes it a unique beta-blocker among its peers .
Synthesis Analysis
The synthesis of this compound has been explored through various methods. One study describes the labeling of this compound with carbon-14 by two different routes, with the more successful route starting from Ba14CO3 and achieving a specific activity of 2.06 GBq/mmole . Another related compound, pindolol, was synthesized from 11CO2, which could provide insights into similar synthetic pathways for this compound .
Molecular Structure Analysis
While the specific molecular structure analysis of this compound is not detailed in the provided papers, the synthesis studies imply a complex structure that allows for isotopic labeling, indicating a molecule that can be manipulated for research purposes .
Chemical Reactions Analysis
This compound and related compounds such as pindolol and carazolol have been studied for their reactions with triethyl orthoformate. These reactions lead to the formation of new derivatives and heterocycles, which suggests that this compound can undergo electrophilic tandem substitutions to form new compounds .
Physical and Chemical Properties Analysis
The pharmacokinetics of this compound have been investigated in animals, showing that it does not accumulate specifically in any tissue and can cross the blood-brain and placental barriers. Its renal excretion can be influenced by urinary pH, with acidic urine enhancing elimination . Additionally, this compound's beta-blocking potency has been quantified in vitro, providing a measure of its chemical interaction with beta-receptors .
Relevant Case Studies
Several studies have focused on the effects of this compound in the context of myocardial ischemia. In one study, this compound was shown to reduce infarct size in rats with coronary artery occlusion, suggesting a protective effect against ischemia-induced phospholipid degradation . Another study highlighted its intrinsic sympathomimetic activity, which could contribute to its vasodilatory effects and the reduction of total peripheral resistance in the anaesthetized cat . Furthermore, this compound's effects on hemodynamics and portal circulation have
Aplicaciones Científicas De Investigación
1. Cardiac Protection in Rats with Coronary Artery Occlusion
Mepindolol, a β-adrenergic blocking agent, has been found to reduce myocardial necrosis in rats following coronary artery occlusion. The drug appears to protect against ischemia-induced phospholipid degradation, indicating its potential in managing heart conditions related to coronary artery diseases. The studies demonstrate a significant reduction in infarct size among treated rats compared to controls, highlighting this compound's protective effects on the heart (Chiariello et al., 1985).
2. Comparative Hemodynamic Investigations
This compound has been compared to pindolol in its effect on hemodynamics in normal subjects. The drug exhibited a more effective lowering of the resting and exercise heart rate at lower dose levels, with no significant difference in the effect on cardiac output. This suggests that this compound might be more effective in managing conditions like exertional angina without increasing the risk of cardiac decompensation (Wink, 1984).
3. Effects on Blood Lipids and Platelet Aggregation
A study examined this compound's effects on blood pressure, blood lipids, and platelet aggregation, comparing it with atenolol. The research showed that while blood pressure fell significantly with both drugs, this compound caused a non-significant rise in triglycerides. No significant changes were observed in cholesterol, free fatty acids, lipoproteins, and platelet aggregation (Luque Otero et al., 1984).
4. Pharmacokinetics and Pharmacodynamics
Studies have also explored the pharmacokinetics and pharmacodynamics of this compound. One study investigated its effects in animals, showing no specific tissue accumulation and its ability to pass the blood-brain and placental barriers. Another study focused on clinically healthy volunteers, examining the effects of this compound sulphate after intravenous and oral doses, including its impact on heart rate behavior during exercise (Krause et al., 2010; Bonelli et al., 1980).
5. Beta-Blocking and Electrophysiological Properties
This compound's beta-blocking and electrophysiological properties have been evaluated in isolated guinea-pig preparations and sheep cardiac Purkinje fibers. The drug was found to be a potent beta-blocker without cardioselectivity and exhibited a membrane depressant effect only at concentrations much higher than those needed for effective beta-blockade (Amerini et al., 1986).
Safety and Hazards
Mecanismo De Acción
Biochemical Pathways
By blocking beta-adrenergic receptors, Mepindolol inhibits the effects of adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure .
Action Environment
Factors such as patient’s age, weight, kidney function, and other medications can influence the effectiveness and safety of beta blockers .
Análisis Bioquímico
Biochemical Properties
Mepindolol interacts with beta receptors in the body, blocking their activity. This interaction is primarily with the beta-1 and beta-2 adrenergic receptors, which are proteins found on the surface of cells in the heart and blood vessels . The nature of these interactions is inhibitory, meaning that this compound prevents these receptors from activating and triggering their usual biochemical reactions .
Cellular Effects
In terms of cellular effects, this compound’s primary action is to decrease the activity of the heart and blood vessels. By blocking the beta-1 and beta-2 adrenergic receptors, this compound reduces the rate and force of heart contractions, and it dilates (widens) the blood vessels . This can influence cell signaling pathways, gene expression, and cellular metabolism, particularly in cells of the cardiovascular system .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its binding interactions with the beta-1 and beta-2 adrenergic receptors. By binding to these receptors, this compound prevents the natural ligands (like adrenaline and noradrenaline) from binding and activating these receptors . This can lead to changes in gene expression and cellular function, as these receptors play key roles in regulating heart rate, blood pressure, and other physiological processes .
Temporal Effects in Laboratory Settings
Like other beta blockers, the effects of this compound are likely to be seen shortly after administration and can last for several hours .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with different dosages . At lower doses, this compound effectively blocks the beta-1 and beta-2 adrenergic receptors, leading to decreased heart rate and blood pressure . At higher doses, however, this compound may cause adverse effects such as bradycardia (abnormally slow heart rate), hypotension (low blood pressure), and fatigue .
Metabolic Pathways
As a beta blocker, this compound is likely to be metabolized in the liver, similar to other drugs in this class .
Transport and Distribution
Like other beta blockers, this compound is likely to be distributed throughout the body via the bloodstream after oral administration .
Subcellular Localization
As a beta blocker, this compound is likely to be found primarily in the extracellular space, where it can interact with beta-1 and beta-2 adrenergic receptors on the surface of cells .
Propiedades
IUPAC Name |
1-[(2-methyl-1H-indol-4-yl)oxy]-3-(propan-2-ylamino)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-10(2)16-8-12(18)9-19-15-6-4-5-14-13(15)7-11(3)17-14/h4-7,10,12,16-18H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXWGWUVGUSFQJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC=C2OCC(CNC(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
56396-94-2 (sulfate[2:1]) | |
| Record name | Mepindolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40865110 | |
| Record name | 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23694-81-7 | |
| Record name | Mepindolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23694-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mepindolol [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023694817 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mepindolol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13530 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1-[(2-Methyl-1H-indol-4-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40865110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Mepindolol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MEPINDOLOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00Q31ER368 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Mepindolol is a β-adrenergic receptor antagonist, meaning it binds to β-adrenergic receptors and blocks the actions of catecholamines like adrenaline and noradrenaline. [, , , ]
A: this compound's blockade of β-adrenergic receptors leads to a decrease in heart rate and contractility, as well as a reduction in blood pressure. [, , , ] It can also influence splanchnic haemodynamics, affecting hepatic blood flow and hepatic venous pressure gradient. []
A: Yes, this compound exhibits ISA, meaning it can partially stimulate β-adrenergic receptors even while blocking their full activation by catecholamines. [, , , , ] This property contributes to its milder effect on heart rate and contractility compared to some other β-blockers. [, ]
A: this compound's ISA, particularly its action on β2 receptors in blood vessels, contributes to vasodilation and a reduction in total peripheral resistance. This effect on blood vessels counteracts some of the blood pressure-lowering effects typically associated with β-blockade. [, , ]
A: The molecular formula of this compound is C17H24N2O2, and its molecular weight is 288.39 g/mol. []
A: While the provided research doesn't delve into specific spectroscopic details, it highlights the synthesis of 14C-labelled this compound for pharmacokinetic studies. [] This suggests the application of techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structural characterization.
ANone: The provided research focuses primarily on the pharmacological aspects of this compound, with limited information on material compatibility, stability, catalytic properties, computational chemistry, SHE regulations, analytical method validation, quality control, environmental impact, dissolution, and solubility. Further studies may be needed to address these aspects comprehensively.
A: this compound's ISA contributes to its milder negative inotropic effects (reduced force of heart muscle contraction) compared to β-blockers like Propranolol, which lack ISA. [, , ] This characteristic makes this compound potentially suitable for patients where a significant reduction in cardiac contractility is undesirable.
A: While the research doesn't provide detailed stability data, it mentions the development of transdermal delivery systems for this compound. [, , ] This suggests the need for formulation strategies to ensure drug stability and optimize its delivery through the skin.
A: In patients with advanced renal failure, a lower dosage of this compound may be necessary due to reduced clearance. []
A: Researchers used rat models of coronary artery occlusion to assess this compound's cardioprotective effects. They found that this compound significantly reduced infarct size and mitigated ischemia-induced phospholipid degradation. [, ]
A: this compound has been studied in patients with various conditions, including hypertension, coronary heart disease, and hyperkinetic heart syndrome. [, , , , , , , , ] Clinical trials demonstrated its efficacy in reducing blood pressure, angina episodes, and improving exercise tolerance. [, , , , ]
A: Yes, several studies compared the efficacy and safety of this compound to other β-blockers, including Propranolol, Atenolol, and Metoprolol. [, , , , , , , , , , , , , , ] These comparative studies provided insights into this compound's specific pharmacological profile and potential advantages in certain patient populations.
A: Researchers studied the long-term impact of this compound on lipid metabolism in hypertensive patients. [, , ] The findings highlight the importance of considering the specific properties of different β-blockers, including their selectivity and ISA, when making long-term treatment decisions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)
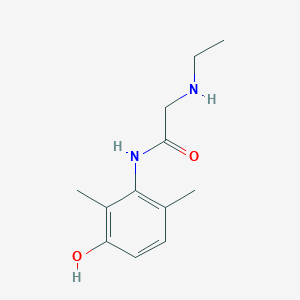
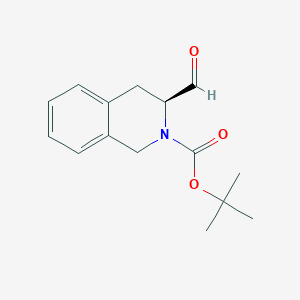
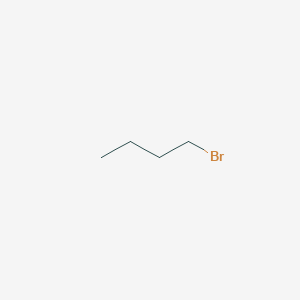
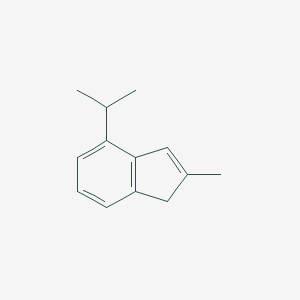
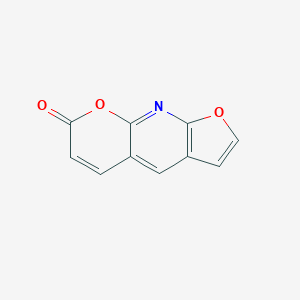
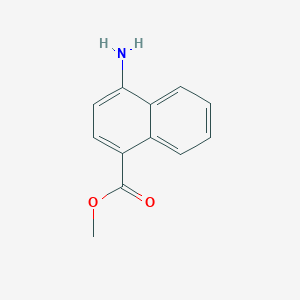
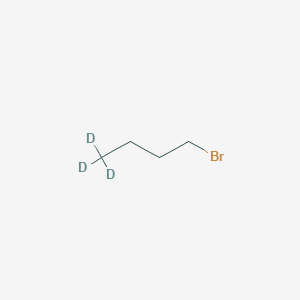
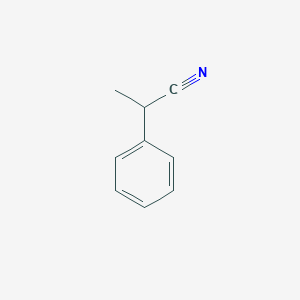
![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
